シクロドデカ-1,5,9-トリエン

概要

説明

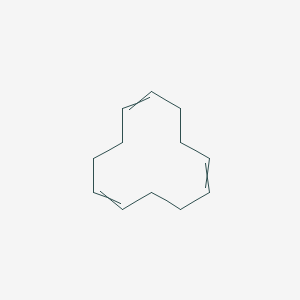

Cyclododeca-1,5,9-triene is a cyclic triene with the molecular formula C₁₂H₁₈. It is a colorless liquid that is primarily used as a precursor in the production of various industrial chemicals. This compound is known for its unique structure, which consists of a twelve-membered ring with three double bonds positioned at the 1, 5, and 9 locations. Cyclododeca-1,5,9-triene is notable for its applications in the synthesis of specialty chemicals and polymers .

科学的研究の応用

Cyclododeca-1,5,9-triene has a wide range of applications in scientific research and industry:

作用機序

Target of Action

Cyclododeca-1,5,9-triene is a chemical compound that primarily targets the process of trimerization of butadiene . This process is technically the most important process giving access to medium-ring compounds .

Mode of Action

The compound interacts with its targets through a process known as selective trimerization . This process is catalyzed by TiCl4 and ethylaluminum sesquichloride . The interaction results in the formation of 1,5,9-cyclododecatriene .

Biochemical Pathways

The primary biochemical pathway affected by Cyclododeca-1,5,9-triene is the trimerization of butadiene . The downstream effects of this pathway include the production of laurolactam and polyamide-12, which are important specialty engineering plastics for automotive applications . It is also used for the production of macrocyclic musks and agrochemicals .

Pharmacokinetics

It’s known that the compound may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .

Result of Action

The molecular and cellular effects of Cyclododeca-1,5,9-triene’s action primarily involve the formation of 1,5,9-cyclododecatriene . This compound is a key intermediate in the production of several important substances, including laurolactam, polyamide-12, macrocyclic musks, and certain agrochemicals .

Action Environment

The action, efficacy, and stability of Cyclododeca-1,5,9-triene can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents can cause it to react vigorously . Additionally, the presence of catalysts or initiators can trigger exothermic addition polymerization reactions .

生化学分析

Biochemical Properties

Cyclododeca-1,5,9-triene may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas

Cellular Effects

It is known to be toxic by skin absorption and ingestion and irritating to skin and eyes .

Molecular Mechanism

It may undergo exothermic addition polymerization reactions in the presence of various catalysts such as acids or initiators .

Temporal Effects in Laboratory Settings

It is known that the yield of Cyclododeca-1,5,9-triene through cyclotrimerization of butadiene is often greater than 80% .

Metabolic Pathways

It is known that Cyclododeca-1,5,9-triene is the raw material for the production of dodecanedioic acid through hydrogenation to cyclododecane followed by air oxidation in the presence of boric acid at elevated temperatures .

準備方法

Synthetic Routes and Reaction Conditions: Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminum co-catalyst, such as ethylaluminum sesquichloride . The reaction conditions usually involve moderate temperatures and pressures to facilitate the formation of the twelve-membered ring.

Industrial Production Methods: The industrial production of cyclododeca-1,5,9-triene follows a similar synthetic route. The process involves the trimerization of butadiene in the presence of titanium tetrachloride and ethylaluminum sesquichloride. This method has been commercially used since the 1960s and has undergone various optimizations to improve yield and efficiency . The production capacity for cyclododeca-1,5,9-triene has grown significantly, with several large-scale plants operating globally .

化学反応の分析

Types of Reactions: Cyclododeca-1,5,9-triene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive with strong oxidizing agents and can undergo exothermic addition polymerization reactions in the presence of catalysts or initiators .

Common Reagents and Conditions:

Substitution: It can react with various reagents to form substituted derivatives, depending on the reaction conditions and catalysts used.

Major Products:

1,2-Epoxy-5,9-cyclododecadiene: Formed through epoxidation reactions.

Cyclododecane: Produced via hydrogenation.

Dodecanedioic Acid: Obtained through further oxidation of cyclododecane.

類似化合物との比較

Cyclododeca-1,5,9-triene can be compared with other cyclic trienes and related compounds:

Cyclododecatriene: This compound has several isomers, including trans, trans, cis-1,5,9-cyclododecatriene, which is used in the production of nylon-12.

Cyclododecane: A hydrogenated derivative of cyclododeca-1,5,9-triene, used in the production of dodecanedioic acid.

1,2,4-Trivinylcyclohexane: Formed as a minor product in the isomerization of cyclododeca-1,5,9-triene under photochemical conditions.

Cyclododeca-1,5,9-triene is unique due to its specific reactivity and applications in the synthesis of high-value chemicals and materials. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in both research and industrial settings.

特性

CAS番号 |

4904-61-4 |

|---|---|

分子式 |

C12H18 |

分子量 |

162.27 g/mol |

IUPAC名 |

(5E,9E)-cyclododeca-1,5,9-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8? |

InChIキー |

ZOLLIQAKMYWTBR-MBKAWSJDSA-N |

SMILES |

C1CC=CCCC=CCCC=C1 |

異性体SMILES |

C1C=CCC/C=C/CC/C=C/C1 |

正規SMILES |

C1CC=CCCC=CCCC=C1 |

沸点 |

447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |

Color/Form |

Colorless Liquid |

密度 |

0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |

引火点 |

160 °F (USCG, 1999) 71 °C 88 °C closed cup |

melting_point |

-0.4 °F (USCG, 1999) -17 °C |

Key on ui other cas no. |

676-22-2 4904-61-4 |

物理的記述 |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |

ピクトグラム |

Acute Toxic; Environmental Hazard |

溶解性 |

In water, 0.47 mg/L at 25 °C (est) |

同義語 |

1,5,9-cyclododecatriene c-CDDT cyclododecatriene |

蒸気圧 |

0.08 [mmHg] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)